molecular formula C8H12BrNOS B13242703 [(5-Bromothiophen-2-YL)methyl](2-methoxyethyl)amine

[(5-Bromothiophen-2-YL)methyl](2-methoxyethyl)amine

Cat. No.: B13242703
M. Wt: 250.16 g/mol
InChI Key: DQEZHZDMRLBNDO-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)methylamine is a brominated thiophene derivative with a molecular formula of C₈H₁₃BrClNOS (as a hydrochloride salt) and a molecular weight of 286.62 g/mol . Its structure features a 5-bromothiophene ring linked via a methyl group to an amine substituted with a 2-methoxyethyl chain. This compound is utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) . The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, while the 2-methoxyethyl group contributes to solubility in polar solvents .

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-11-5-4-10-6-7-2-3-8(9)12-7/h2-3,10H,4-6H2,1H3

InChI Key

DQEZHZDMRLBNDO-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve continuous flow processes to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(5-Bromothiophen-2-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (5-bromothiophen-2-YL)methylamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties
(5-Bromothiophen-2-YL)methylamine (hydrochloride) C₈H₁₃BrClNOS 286.62 5-bromothiophene, 2-methoxyethylamine High solubility in polar solvents; used in API synthesis.
(3-Bromothiophen-2-YL)methylamine C₈H₁₂BrNOS 250.16 3-bromothiophene, 2-methoxyethylamine Bromine at 3-position alters electronic distribution; potential for distinct reactivity patterns.
(5-Bromothiophen-2-YL)methylamine C₉H₁₄BrNOS 264.18 5-bromothiophene, 1-methoxypropan-2-amine Increased steric bulk may reduce solubility compared to 2-methoxyethyl analogs.
[(5-Bromothiophen-2-YL)methyl][(4-methylphenyl)methyl]amine C₁₃H₁₄BrNS 296.23 5-bromothiophene, 4-methylbenzylamine Aromatic benzyl group enhances lipophilicity; suited for hydrophobic interactions.
[(5-Bromothiophen-2-YL)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine C₁₅H₁₈BrNO₂S 364.28 5-bromothiophene, 3,4-dimethoxyphenethylamine Methoxy groups improve solubility; potential CNS activity due to structural similarity to neurotransmitters.

Key Observations:

Bromine Position : The 5-bromo substitution (target compound) vs. 3-bromo () alters electronic properties. The 5-position directs electrophilic substitution reactions, whereas the 3-position may hinder regioselectivity .

Amine Substituents: 2-Methoxyethyl (target compound): Enhances solubility in aqueous environments due to the ether-oxygen hydrogen-bonding capacity . Aromatic Groups (): Benzyl or phenethyl substituents increase lipophilicity, favoring membrane permeability but reducing water solubility .

Biological Relevance: Compounds with 2-methoxyethyl groups (e.g., ) show promise in drug design due to their balance of solubility and bioavailability. For example, boronic acid derivatives with 2-methoxyethyl phenoxy groups exhibit potent fungal histone deacetylase inhibition .

Biological Activity

(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C₈H₁₂BrNOS. Its structure features a bromothiophene moiety and a methoxyethyl amine group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and relevant research findings.

  • Molecular Weight : 250.16 g/mol
  • Structure : The compound consists of a thiophene ring substituted with a bromine atom at the 5-position and an amine group linked to a methoxyethyl chain.

The biological activity of (5-Bromothiophen-2-YL)methylamine is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular pathways, leading to diverse biological effects. Although specific pathways remain to be fully elucidated, preliminary studies suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antibacterial properties. For example, studies on related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Salmonella Typhi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some thiophene derivatives:

Compound NameMIC (mg/mL)Target Organism
2-Ethylhexyl 5-bromothiophene-2-carboxylate3.125XDR Salmonella Typhi
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivativesVariesStaphylococcus aureus
N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivativesComparable to ciprofloxacinVarious Gram-positive bacteria

These findings suggest that (5-Bromothiophen-2-YL)methylamine and its analogs may possess promising antibacterial properties that warrant further investigation.

Case Studies

  • Antibacterial Efficacy Study :
    A recent study synthesized several thiophene derivatives, including those based on the bromothiophene structure. Among them, one derivative demonstrated an MIC value of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin . The study utilized molecular docking techniques to analyze binding interactions with bacterial enzymes, revealing insights into the compound's mechanism of action.
  • Structure-Activity Relationship (SAR) :
    Research focused on establishing SAR for thiophene derivatives indicated that modifications at the bromine position significantly affect antibacterial potency. Compounds with dual thiophene moieties exhibited enhanced activity against resistant strains of bacteria . This emphasizes the importance of structural modifications in optimizing biological activity.

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